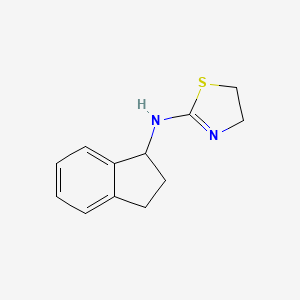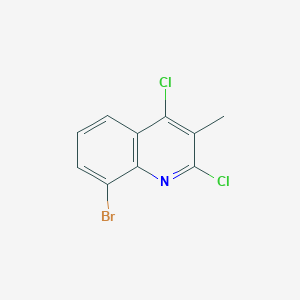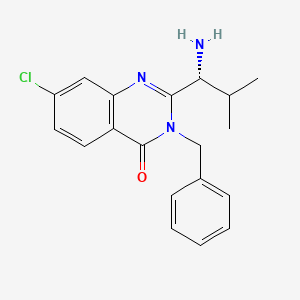
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrrolidine ring, a methoxy group, and a methylsulfonamido group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 2-methoxy-4-methyl-5-(methylsulfonamido)benzoic acid with (1-ethylpyrrolidin-2-yl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to improved reaction rates and product purity. The use of catalysts, such as palladium or nickel, can further optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The sulfonamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzamide core can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets
Propiedades
Número CAS |
68256-07-5 |
|---|---|
Fórmula molecular |
C17H27N3O4S |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonamido)-2-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C17H27N3O4S/c1-5-20-8-6-7-13(20)11-18-17(21)14-10-15(19-25(4,22)23)12(2)9-16(14)24-3/h9-10,13,19H,5-8,11H2,1-4H3,(H,18,21) |
Clave InChI |
YTRPYXNQCLTHGY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)NS(=O)(=O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















